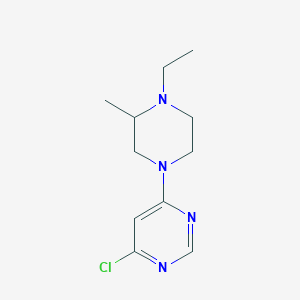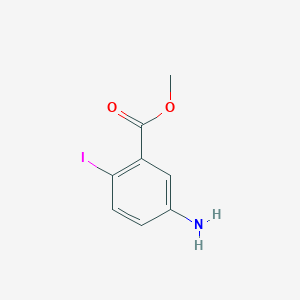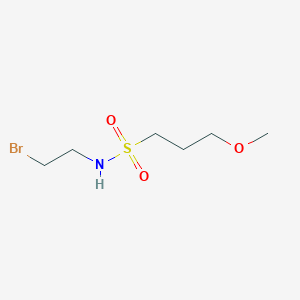
4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine
Descripción general
Descripción
“4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C11H17ClN4 . It is a versatile compound with potential applications in scientific research.
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom and a piperazine ring . The piperazine ring is further substituted with ethyl and methyl groups .Chemical Reactions Analysis
Pyrimidine derivatives, such as “4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine”, can undergo various chemical reactions. For example, they can react with acid chlorides and terminal alkynes under Sonogashira conditions to produce 2,4-di- and 2,4,6-trisubstituted pyrimidines . They can also react with (hetero)aryl iodides and terminal alkynes in THF at room temperature under 1 atom of carbon monoxide in the presence of 2 eq. of triethylamine and catalytic amounts of [Pd (PPh)Cl] and CuI .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine is involved in various chemical synthesis processes. For instance, its derivatives, including various pyrimidine compounds, are synthesized using organolithium reagents, demonstrating regioselective nucleophilic attacks and yielding products like C-4 substituted pyrimidines (Abdou, 2006). Another study focuses on the structural and electronic properties of thiopyrimidine derivatives, offering insights into their applications in medicine and nonlinear optics (Hussain et al., 2020).
Biological and Pharmacological Activities
Several studies have explored the biological activities of pyrimidine derivatives. For instance, nitrogen-rich hybrids of homopiperazine-pyrimidine-pyrazole adducts have been synthesized and evaluated for antitubercular activities, showing potent effects against Mycobacterium tuberculosis (Vavaiya et al., 2022). Additionally, pyrazolopyrimidines derivatives have been studied for their anticancer and anti-5-lipoxygenase activities, revealing potential as therapeutic agents (Rahmouni et al., 2016).
Imaging and Diagnostic Applications
In the field of imaging, derivatives of pyrimidine have been developed for use in positron emission tomography (PET) as agents for imaging IRAK4 enzyme in neuroinflammation. This highlights the role of pyrimidine compounds in advanced diagnostic technologies (Wang et al., 2018).
Propiedades
IUPAC Name |
4-chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-3-15-4-5-16(7-9(15)2)11-6-10(12)13-8-14-11/h6,8-9H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGCGTHWIPOSIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1C)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-ethyl-3-methylpiperazin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1428919.png)

![7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B1428921.png)
![3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1428924.png)
![2-[(Oxetan-3-yl)amino]ethan-1-ol](/img/structure/B1428926.png)
![[(2-Chlorophenyl)methyl]boronic acid](/img/structure/B1428927.png)
